3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol . This compound belongs to the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of heterocyclic amines such as 2,6-diaminopyrimidin-4(3H)-one with aldehydes or ketones under specific reaction conditions . For instance, a green one-pot three-component cascade reaction has been developed for the synthesis of similar pyrido[2,3-d]pyrimidin-4-ones using aromatic aldehydes, 2,6-diaminopyrimidin-4(3H)-one, and acetophenone derivatives in the presence of sodium carbonate in a mixture of water and ethanol at 60°C .
Chemical Reactions Analysis
3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce dihydropyrimidine derivatives .
Scientific Research Applications
3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, compounds with the pyrido[3,4-d]pyrimidine scaffold have shown various biological activities, including anticancer, antimicrobial, and antibacterial properties . These compounds are also being investigated for their potential as cyclin-dependent kinase inhibitors, which are important targets in cancer therapy .
Mechanism of Action
The mechanism of action of 3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been found to inhibit cyclin-dependent kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of cyclin-dependent kinases can lead to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, including CDK2 inhibition, which is a promising target for cancer therapy . The uniqueness of this compound lies in its specific structural features and the potential for diverse modifications to enhance its biological activity .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H15N3O/c1-2-5-13-7-12-9-6-11-4-3-8(9)10(13)14/h7,11H,2-6H2,1H3 |
InChI Key |
YSJCAGSMUHATOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)CCNC2 |
Origin of Product |
United States |
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